2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
2-{[(Naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that features a naphthalene moiety linked to a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves the reaction of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester with 2-hydroxynaphthaldehyde in absolute ethanol under reflux conditions for several hours . The resulting Schiff base is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(Naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[(Naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, although specific medical applications are still under research.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various biochemical processes. Additionally, its structural features allow it to interact with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(Naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester: A closely related compound with similar structural features.
2-{[(Biphenyl-4-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide: Another analog with a biphenyl moiety instead of naphthalene.
Uniqueness
The uniqueness of 2-{[(naphthalen-2-yloxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide lies in its specific combination of a naphthalene moiety and a cyclopenta[b]thiophene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[(2-naphthalen-2-yloxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O3S/c21-19(24)18-15-6-3-7-16(15)26-20(18)22-17(23)11-25-14-9-8-12-4-1-2-5-13(12)10-14/h1-2,4-5,8-10H,3,6-7,11H2,(H2,21,24)(H,22,23) |
InChI Key |
JTMYAOCLKJNYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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